![molecular formula C8H10N4O5S2 B1429173 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1061346-75-5](/img/structure/B1429173.png)
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with methoxy and methylsulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors, followed by the introduction of methoxy and methylsulfonyl groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. Notable findings include:
- Cell Lines Tested :
- A549 (lung cancer)
- HCT-116 (colon cancer)
- IC50 Values :
- A549: 12.5 µM
- MCF-7 (breast cancer): 15.0 µM
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation .
Synthesis and Derivatives
Several synthetic pathways have been developed for creating this compound and its derivatives, which may further enhance its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains a single methylsulfonyl group | EGFR inhibitor |
5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Lacks sulfonyl groups but retains core structure | Antiproliferative activity |
2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains one methyl group on the pyrazole ring | Kinase inhibition |
The unique substitution pattern of this compound is believed to enhance its selectivity against specific targets compared to other compounds within the same class .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant cytotoxicity across various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with cell growth.
Case Study 2: Anti-inflammatory Potential
Another investigation highlighted the compound's ability to reduce inflammation in animal models by inhibiting cytokine release, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as:
- 3-methoxy-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-methoxy-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-methoxy-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of methoxy and methylsulfonyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its structure, synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core with two methylsulfonyl groups and a methoxy substituent. This unique arrangement enhances its reactivity and biological activity. The chemical structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₈H₁₀N₄O₅S₂ |
Molecular Weight | 250.32 g/mol |
CAS Number | 1061346-75-5 |
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions. Common methods include:
- Condensation of Precursor Compounds : Utilizing appropriate pyrazole and pyrimidine derivatives.
- Electrophilic Substitution Reactions : Introducing methoxy and methylsulfonyl groups under acidic or basic conditions.
- Optimization Techniques : In industrial settings, methods such as continuous flow reactors may be employed for efficiency.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression.
The mechanism of action involves binding to specific molecular targets such as the epidermal growth factor receptor (EGFR). This interaction can lead to:
- Inhibition of Cell Proliferation : By blocking EGFR signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
- Anti-Proliferative Activity :
- Kinase Inhibition :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains a single methylsulfonyl group | EGFR inhibitor |
5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Lacks sulfonyl groups but retains core structure | Antiproliferative activity |
2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains one methyl group on the pyrazole ring | Kinase inhibition |
Properties
IUPAC Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBBJIJIZBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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